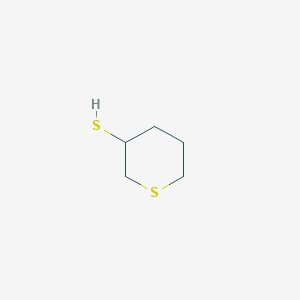

Thiane-3-thiol

Description

Thiane-3-thiol is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms: one at the 1-position (thioether) and a thiol (-SH) group at the 3-position. For instance, thio-compounds are highlighted for their utility in nanomedicine due to their metal-binding properties and stability .

Properties

Molecular Formula |

C5H10S2 |

|---|---|

Molecular Weight |

134.3 g/mol |

IUPAC Name |

thiane-3-thiol |

InChI |

InChI=1S/C5H10S2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 |

InChI Key |

KXBJZFDYADUENX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiane-3-thiol can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is subsequently converted to the desired this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common industrial methods include the use of yttrium triflate as a catalyst for the thioacetalization of carbonyl compounds .

Chemical Reactions Analysis

Types of Reactions: Thiane-3-thiol undergoes various chemical reactions, including:

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonates.

Major Products Formed:

Oxidation: Disulfides and sulfoxides.

Reduction: Corresponding thiols or sulfides.

Substitution: Various substituted thiane derivatives.

Scientific Research Applications

Thiane-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiane-3-thiol involves its ability to undergo thiol-disulfide exchange reactions, which are crucial in various biological processes . The thiol group can form covalent bonds with other thiol-containing molecules, leading to the formation of disulfides. This property is essential in redox signaling and the regulation of protein function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Thiane-3-thiol and related compounds:

Key Observations:

- Ring Size and Stability: this compound’s six-membered ring likely offers greater conformational stability compared to 3-amino thietane’s strained four-membered ring. This stability may enhance its suitability for nanomaterial synthesis, where structural integrity is critical .

- Functional Groups: The dual sulfur atoms in this compound (thiol and thioether) contrast with 3-amino thietane’s amino and thioether groups. This difference may influence reactivity; for example, the amino group in thietane derivatives facilitates interactions with biological targets, as seen in their antimicrobial and anticancer activities .

- Linear vs. Cyclic Thiols : 1-Pentanethiol, a linear thiol, lacks the steric constraints of cyclic systems, making it more volatile and less suited for targeted applications compared to this compound .

Biological Activity

Thiane-3-thiol, a sulfur-containing compound, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antioxidant, anti-inflammatory, and potential anticancer activities. The findings are supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a thiane ring with a thiol (-SH) group at the 3-position. This unique structure contributes to its reactivity and biological activity. The compound can exist in different tautomeric forms, which may influence its biological interactions.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. Research indicates that it exhibits a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. In comparative studies, this compound showed inhibition zone diameters comparable to standard antibiotics like ceftriaxone, indicating its potential as an antibacterial agent .

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40-50 | 29 |

| P. aeruginosa | 40-50 | 24 |

| S. typhi | 40-50 | 30 |

| K. pneumoniae | 40-50 | 19 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. One study reported an IC50 value of 52 µg/mL for DPPH radicals, indicating strong reducing potential . Such antioxidant properties suggest that this compound could play a role in protecting cells from oxidative stress.

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL. Notably, some derivatives of this compound exhibited inhibitory effects stronger than the conventional anti-inflammatory drug dexamethasone .

Anticancer Potential

The anticancer properties of this compound are under investigation, particularly in relation to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may enhance the efficacy of established chemotherapeutics such as paclitaxel by acting as a thiol surrogate, potentially improving drug delivery and reducing side effects associated with traditional therapies .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted by Roxana et al. synthesized various thiourea derivatives from this compound and tested their antibacterial activity against multiple strains, confirming the compound's effectiveness .

- Oxidative Stress Protection : Research highlighted the role of this compound in scavenging free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in tissues .

- Inflammation Modulation : The compound's ability to modulate inflammatory pathways was demonstrated through cellular assays where it significantly reduced levels of inflammatory markers compared to controls .

Q & A

Basic: What are the established synthetic routes for Thiane-3-thiol, and how can its purity and structural integrity be validated experimentally?

Answer:

this compound synthesis typically involves thiol-ene cyclization or nucleophilic substitution reactions under controlled conditions (e.g., inert atmosphere). Key validation steps include:

- Chromatographic purity assessment (HPLC, GC) to confirm >95% purity .

- Spectroscopic characterization (¹H/¹³C NMR, FT-IR) to verify the thiol (-SH) group and thietane ring structure .

- Mass spectrometry (HRMS) for molecular ion confirmation.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

Methodological Note: Reproducibility requires strict control of reaction temperature, solvent selection (e.g., anhydrous THF), and purification protocols (e.g., column chromatography).

Basic: What spectroscopic and computational methods are most effective for analyzing the conformational dynamics of this compound in solution?

Answer:

- NMR Relaxation Studies : Measure spin-lattice (T₁) and spin-spin (T₂) relaxation times to assess rotational barriers of the thietane ring .

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict stable conformers and compare with experimental data .

- Variable-Temperature NMR : Track ring puckering or thiol group tautomerism across temperatures .

Methodological Gap: Limited data exist on solvent effects; systematic studies using polar (DMSO) vs. nonpolar (toluene) solvents are needed.

Advanced: How can researchers resolve contradictions in reported reactivity trends of this compound with electrophiles under varying pH conditions?

Answer:

Contradictions often arise from:

- Protonation State Variability : The thiol group’s nucleophilicity depends on pH (pKa ~8–10). At pH < pKa, -SH remains protonated, reducing reactivity. Kinetic studies under buffered conditions (pH 7–11) are critical .

- Competing Reaction Pathways : Use in situ monitoring (e.g., Raman spectroscopy) to distinguish thiolate-mediated SN2 pathways vs. radical mechanisms .

- Cross-Validation : Compare results across multiple techniques (e.g., kinetic isotope effects, Hammett plots) to isolate dominant mechanisms .

Advanced: What strategies can mitigate experimental artifacts when studying this compound’s oxidative stability in catalytic systems?

Answer:

Artifacts arise from:

- Autoxidation : Conduct reactions under argon with radical scavengers (e.g., BHT) .

- Metal Impurities : Use chelating resins to remove trace metals from solvents/reactants.

- Analytical Interference : Employ LC-MS instead of GC-MS to avoid thermal decomposition during analysis .

Contradiction Analysis : Compare oxidative byproducts in aerobic vs. anaerobic setups to isolate true catalytic pathways .

Advanced: How do steric and electronic effects in this compound derivatives influence their binding affinity in metalloprotein mimicry studies?

Answer:

- Steric Effects : Introduce substituents at the thietane 2-position and quantify binding via isothermal titration calorimetry (ITC). Correlate with X-ray crystallography of metal complexes .

- Electronic Effects : Use Hammett σ constants to predict thiolate basicity trends. Electrochemical methods (cyclic voltammetry) validate electron-donating/withdrawing impacts .

Data Conflict Resolution: When crystallography and ITC data disagree, employ molecular dynamics simulations to assess conformational flexibility during binding .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and fume hoods for vapor containment .

- Spill Management : Neutralize with 10% NaOH solution and adsorb with vermiculite .

- Waste Disposal : Collect thiol-containing waste in sealed containers for incineration .

Note: No carcinogenicity data exist; treat as a potential mutagen pending further studies .

Advanced: How can researchers design comparative studies to evaluate this compound’s unique thietane-thiol motif against acyclic thiols in supramolecular chemistry?

Answer:

- Controlled Variables : Synthesize acyclic analogs (e.g., ethanethiol derivatives) with matched steric bulk.

- Binding Studies : Use surface plasmon resonance (SPR) to compare association constants with gold nanoparticles or cyclodextrins .

- Computational Modeling : Calculate strain energy in thietane vs. acyclic systems to isolate ring tension effects .

Contradiction Management: If SPR and computational data conflict, revisit solvent models (implicit vs. explicit) in simulations .

Advanced: What interdisciplinary approaches address gaps in understanding this compound’s role in sulfur-rich polymer networks?

Answer:

- Kinetic vs. Thermodynamic Control : Monitor polymerization (via rheometry) under varying temperatures to identify dominant cross-linking mechanisms .

- Multi-Scale Modeling : Combine DFT (electronic structure) with coarse-grained MD (network topology) .

- Contradiction Resolution : If experimental elasticity moduli deviate from predictions, assess unaccounted side reactions (e.g., disulfide formation) via Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.